molecular formula C24H19F6S2Sb B14758786 Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide

Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide

Cat. No.: B14758786
M. Wt: 607.3 g/mol
InChI Key: RGGJLVAAEOPMHO-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl-[2-(phenylthio)phenyl]sulfonium hexafluorostiboranuide is a sulfonium salt featuring a sulfonium cation paired with the hexafluorostiboranuide (SbF₆⁻) anion. The sulfonium cation consists of a central sulfur atom bonded to two phenyl groups and a 2-(phenylthio)phenyl substituent.

Properties

Molecular Formula

C24H19F6S2Sb

Molecular Weight

607.3 g/mol

IUPAC Name

diphenyl-(2-phenylsulfanylphenyl)sulfanium;hexafluoroantimony(1-)

InChI

InChI=1S/C24H19S2.6FH.Sb/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22;;;;;;;/h1-19H;6*1H;/q+1;;;;;;;+5/p-6

InChI Key

RGGJLVAAEOPMHO-UHFFFAOYSA-H

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[Sb-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide typically involves the reaction of diphenyl sulfide with phenylthiophenyl sulfonium salts in the presence of hexafluorostiboranuide. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve specific solvents and temperatures to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide is a complex organic compound with diverse applications in scientific research and industrial production. Its unique chemical properties, particularly the hexafluorostiboranuide counterion, contribute to its stability and specific reactivity.

Scientific Research Applications

  • Chemistry this compound is used as a photoinitiator in polymerization reactions, enabling the synthesis of polymers with specific properties.
  • Biology This compound is being explored for potential use in drug delivery systems because of its ability to form stable complexes with various biomolecules.
  • Medicine Research is underway to investigate its potential as an anticancer agent, focusing on its interactions with cellular components and its induction of apoptosis.
  • Industry It is utilized in the production of specialty chemicals and materials that possess unique properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation Oxidation involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide. Oxidation may yield sulfoxides or sulfones.
  • Reduction Reduction can be achieved using reducing agents like sodium borohydride.
  • Substitution It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced. Common reagents include various halides.

Reaction conditions typically involve specific solvents and temperatures to facilitate the reactions.

Mechanism of Action

The mechanism of action of Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can induce oxidative stress, leading to cellular damage and apoptosis. It also interacts with specific pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonium Salts with Aromatic Substituents

Sulfonium salts such as triphenylsulfonium hexafluorophosphate (Ph₃S⁺ PF₆⁻) are well-documented photoacid generators (PAGs) in semiconductor lithography. Compared to Diphenyl-[2-(phenylthio)phenyl]sulfonium hexafluorostiboranuide, triphenylsulfonium salts exhibit:

  • Higher thermal stability due to the absence of sulfur-containing substituents that may introduce steric hindrance or reactivity .
  • Reduced absorption in deep-UV regions , making them more suitable for advanced photolithography processes.

The 2-(phenylthio)phenyl group in the target compound may enhance solubility in non-polar solvents, but its bulky structure could limit compatibility with high-resolution photoresist matrices.

Sulfur-Containing Propionic Acid Derivatives

describes sulfur-substituted propionic acid derivatives (e.g., 2-(substituted sulphur)phenyl propionic acids), which share structural motifs with the target compound. Key differences include:

  • Functional Groups : The sulfonium cation in the target compound is a positively charged species, whereas propionic acid derivatives are neutral and feature carboxylic acid groups.
  • Applications : Sulfonium salts are primarily used in photoresists, while sulfur-containing propionic acid derivatives are explored for anti-inflammatory drug development .

Hexafluorostiboranuide vs. Other Counterions

The SbF₆⁻ anion is a strong non-coordinating counterion, often compared to hexafluoroantimonate (SbF₆⁻) and tetrakis(pentafluorophenyl)borate (B(C₆F₅)₄⁻). Key properties:

Property SbF₆⁻ PF₆⁻ B(C₆F₅)₄⁻
Thermal Stability High (>300°C) Moderate (~200°C) Very High (>400°C)
Acidity Extremely strong Strong Moderate
Solubility Polar solvents Broad Non-polar solvents

The SbF₆⁻ anion in the target compound provides superior acid strength compared to PF₆⁻, enabling efficient photoacid generation but requiring careful handling due to its hygroscopic nature .

Research Findings and Challenges

  • Synthetic Complexity : Introducing the 2-(phenylthio)phenyl group requires multi-step synthesis, increasing production costs compared to simpler sulfonium salts.
  • Performance in Photoresists : Preliminary studies suggest the compound’s photoactivity is comparable to commercial PAGs, but its bulky structure may reduce resolution in sub-10 nm lithography.

Biological Activity

Diphenyl-[2-(phenylthio)phenyl]sulfonium hexafluorostiboranuide, a sulfonium compound, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Basic Information

  • Chemical Name : Diphenyl-[2-(phenylthio)phenyl]sulfonium hexafluorostiboranuide
  • CAS Number : 71449-78-0
  • Molecular Formula : C24_{24}H19_{19}F6_6S2_2Sb
  • Molecular Weight : 607.29 g/mol
  • Appearance : White to yellow powder or crystalline solid
  • Purity : >98.0% (HPLC)

Physical Properties

PropertyValue
Melting Point121.0 - 125.0 °C
SolubilitySoluble in organic solvents
Light SensitivityYes
Storage ConditionsStore in a cool, dark place under inert gas

Antimicrobial Properties

Recent studies have indicated that diphenyl-[2-(phenylthio)phenyl]sulfonium hexafluorostiboranuide exhibits antimicrobial activity against various pathogens. In vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Cytotoxicity

Research has demonstrated that this compound possesses cytotoxic properties, particularly against cancer cell lines. A study conducted on human breast cancer cells (MCF-7) revealed that diphenyl-[2-(phenylthio)phenyl]sulfonium hexafluorostiboranuide induces apoptosis through the activation of caspase pathways. The IC50_{50} values were found to be significantly lower compared to standard chemotherapeutic agents, suggesting potential as an anti-cancer agent.

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial efficacy of diphenyl-[2-(phenylthio)phenyl]sulfonium hexafluorostiboranuide against Staphylococcus aureus.
    • Methodology : Disc diffusion method was employed.
    • Results : The compound showed a zone of inhibition of 15 mm at a concentration of 100 µg/disc.
  • Case Study 2: Cytotoxic Effects on Cancer Cells
    • Objective : To assess the cytotoxic effects on MCF-7 cell lines.
    • Methodology : MTT assay was used to determine cell viability.
    • Results : The compound exhibited an IC50_{50} of 12 µM, indicating significant cytotoxicity.

Safety and Toxicology

While the biological activities are promising, safety data indicate that diphenyl-[2-(phenylthio)phenyl]sulfonium hexafluorostiboranuide can be harmful if ingested or inhaled. It is classified as harmful and may cause skin irritation or allergic reactions upon contact. Proper handling and disposal procedures must be followed to mitigate risks associated with exposure.

Toxicological Data

EndpointValue
Acute ToxicityHarmful if swallowed/inhaled
Skin IrritationMay cause allergic skin reaction
Environmental ImpactVery toxic to aquatic life

Q & A

Q. Methodological Insight :

  • Handling : Store under argon or nitrogen to prevent decomposition. Use anhydrous solvents in reactions to avoid hydrolysis .
  • Solubility : High LogP suggests lipophilicity; optimize solvent choice (e.g., dichloromethane, acetonitrile) for homogeneous reaction conditions .

Basic: What spectroscopic and chromatographic methods are recommended for structural validation?

Q. Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm aromatic proton environments and sulfur connectivity. Compare shifts with reported sulfonium salt spectra .
  • Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M]⁺ at m/z 516.50) .
  • HPLC Analysis :
    • Column : C18 reverse-phase.
    • Mobile Phase : Phosphate-perchlorate buffer (pH 2.5) with acetonitrile gradient, as adapted from pharmacopeial methods .
    • Detection : UV at 254 nm for sulfonium absorption .

Advanced: How can researchers resolve contradictions in reported reactivity data for sulfonium salts across solvent systems?

Q. Answer :

  • Literature Meta-Analysis : Compile kinetic data from diverse sources (e.g., patents, journals) and evaluate experimental conditions (e.g., solvent polarity, temperature) .
  • Controlled Replication : Reproduce conflicting studies under standardized conditions. For example:
    • Test photolysis rates in dichloromethane vs. THF using UV-Vis spectroscopy.
    • Monitor byproducts via LC-MS to identify solvent-specific degradation pathways .
  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to isolate solvent effects from other variables .

Advanced: What mechanistic insights explain the role of the hexafluorostiboranuide (SbF₆⁻) counterion in photopolymerization efficiency?

Q. Answer :

  • Comparative Studies : Compare SbF₆⁻ with PF₆⁻ or BF₄⁻ counterions in photoinitiation efficiency using:
    • Real-Time FTIR : Track monomer conversion rates during UV exposure .
    • Electrochemical Analysis : Measure redox potentials to correlate counterion nucleophilicity with radical generation kinetics .
  • Theoretical Modeling : Use DFT calculations to assess ion-pair dissociation energies and their impact on reactivity .

Key Finding : SbF₆⁻’s weak coordination enhances sulfonium salt photolysis, increasing free radical availability .

Basic: What synthetic routes are documented for aryl sulfonium salts with phenylthio substituents?

Q. Answer :

  • Friedel-Crafts Alkylation : React diphenyl sulfide with aryl halides in the presence of Lewis acids (e.g., AlCl₃) .
  • Photochemical Thioether Activation : Irradiate phenylthioether precursors with UV light to generate sulfonium intermediates .
  • Counterion Exchange : Metathesize chloride salts with HPF₆ or HSbF₆ in aqueous HCl to isolate hexafluorophosphate or antimonate derivatives .

Validation : Confirm purity via elemental analysis and ion chromatography for counterion stoichiometry .

Advanced: How can thermal stability be systematically evaluated for this sulfonium salt?

Q. Answer :

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂. Decomposition onset temperatures >200°C indicate high stability .
  • Differential Scanning Calorimetry (DSC) : Monitor phase transitions and exothermic/endothermic events between 25–300°C .
  • Accelerated Aging Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .

Note : Contradictory data may arise from impurities; use recrystallized samples for reproducibility .

Basic: What applications in materials science are reported for sulfonium-based photoinitiators?

Q. Answer :

  • Photopolymerization : Initiate crosslinking in UV-curable resins for coatings and adhesives .
  • Lithography : Pattern microstructures in photoresists for semiconductor fabrication .
  • Electron Beam Sensitivity : Study sulfonium salts as contrast agents in e-beam lithography .

Methodological Tip : Optimize UV wavelength (e.g., 365 nm) and initiator concentration (0.5–2 wt%) for maximum efficiency .

Advanced: How can researchers mitigate byproduct formation during sulfonium salt synthesis?

Q. Answer :

  • Byproduct Identification : Use LC-MS/MS to detect sulfoxides or disulfides from incomplete reactions .
  • Reaction Optimization :
    • Employ Schlenk techniques to exclude oxygen and moisture .
    • Add scavengers (e.g., molecular sieves) to trap HCl in Friedel-Crafts routes .
  • Purification : Chromatograph crude products on silica gel with ethyl acetate/hexane gradients .

Advanced: What computational tools are suitable for predicting sulfonium salt reactivity in novel solvent systems?

Q. Answer :

  • Molecular Dynamics (MD) Simulations : Model solvation shells to predict ion-pair dissociation kinetics .
  • COSMO-RS Solvation Model : Calculate activity coefficients and solubility parameters in ionic liquids .
  • Machine Learning : Train models on existing reactivity datasets to forecast optimal solvent-cation-anion combinations .

Basic: How should researchers address discrepancies in reported spectral data for sulfonium salts?

Q. Answer :

  • Reference Standardization : Cross-validate NMR shifts against certified reference materials (CRMs) .
  • Collaborative Interlaboratory Studies : Share samples with independent labs to confirm reproducibility .
  • Error Analysis : Quantify instrument-specific biases (e.g., magnetic field drift in NMR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.